molecular formula C90H75Cl5NP4Ru2+ B1180745 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199684-47-4

(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]

Cat. No.: B1180745
CAS No.: 199684-47-4
M. Wt: 1673.9 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is a chiral ruthenium complex known for its application in asymmetric catalysis. The compound is also referred to as dimethylammonium dichlorotri(μ-chloro)bis[®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]diruthenate(II). It is widely used in various chemical reactions due to its high efficiency and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] typically involves the reaction of ruthenium trichloride with ®-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) in the presence of dimethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to form lower oxidation state complexes.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Ligand exchange reactions often involve phosphine ligands or other coordinating molecules.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction can produce ruthenium(0) or ruthenium(I) complexes.

Scientific Research Applications

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

    Biology: The compound is studied for its potential in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.

    Medicine: Research is ongoing to explore its potential in drug development, especially for chiral drugs.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its high catalytic efficiency and selectivity.

Mechanism of Action

The mechanism of action of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] involves coordination of the BINAP ligand to the ruthenium center, which creates a chiral environment. This chiral environment is crucial for the asymmetric induction in catalytic reactions. The compound interacts with substrates through coordination bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    ®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]]: This compound has a similar structure but with T-BINAP (2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl) as the ligand.

    ®-Ru(OAc)2(BINAP): This complex uses acetate ligands instead of chloride.

    ®-RuCl(p-cymene)[(S,S)-Ts-DPEN]: A similar ruthenium complex with different ligands.

Uniqueness

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is unique due to its high efficiency and selectivity in asymmetric catalysis. The BINAP ligand provides a highly chiral environment, making it particularly effective for synthesizing chiral molecules. Its stability and ease of handling also contribute to its widespread use in various applications.

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDGOPZSESFSJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H75Cl5NP4Ru2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1673.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199541-17-8
Record name (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.